molecular formula C20H23N5O4S B2699809 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905680-95-7

4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2699809
CAS No.: 905680-95-7
M. Wt: 429.5
InChI Key: VWHKBGLRONSCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine ring.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.

    Substitution: The benzamide and pyridine rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide may be studied for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide group is known to interact with various biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and the presence of the oxadiazole ring may enhance its activity against certain pathogens.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxadiazole ring may interact with other molecular targets, such as receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-triazol-2-yl)benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the oxadiazole ring, in particular, may enhance its stability and interaction with biological targets.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-3-12-25(13-4-2)30(27,28)17-9-7-15(8-10-17)18(26)22-20-24-23-19(29-20)16-6-5-11-21-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKBGLRONSCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.